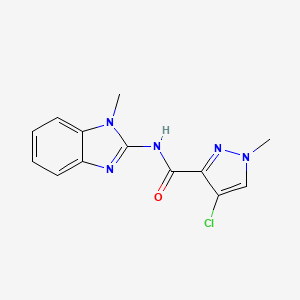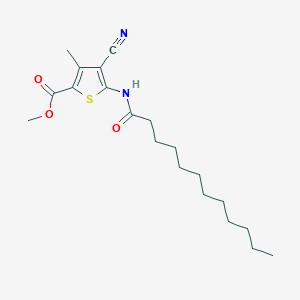
4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Benzimidazole Attachment: The benzimidazole moiety can be attached through nucleophilic substitution reactions, using appropriate benzimidazole derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.
Reduction: Reduction reactions can occur at the carboxamide group or the pyrazole ring.
Substitution: The chlorine atom at the 4-position of the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield a corresponding amino derivative.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Biology: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.
Agriculture: Explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
Pathways Involved: The exact pathways depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole-3-carboxamide: Lacks the benzimidazole moiety.
1-Methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the chlorine atom.
4-Chloro-1H-pyrazole-3-carboxamide: Lacks both the methyl and benzimidazole groups.
Uniqueness
The presence of both the chlorine atom and the benzimidazole moiety in 4-chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C13H12ClN5O |
|---|---|
Molecular Weight |
289.72 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN5O/c1-18-7-8(14)11(17-18)12(20)16-13-15-9-5-3-4-6-10(9)19(13)2/h3-7H,1-2H3,(H,15,16,20) |
InChI Key |
GOCDWRLAXJSVNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-Dibromo-2-thienyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10955511.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10955516.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B10955523.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10955526.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955529.png)
![3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955538.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955540.png)
![13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955557.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B10955567.png)
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B10955573.png)
![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B10955575.png)
![(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10955582.png)

![(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10955594.png)
